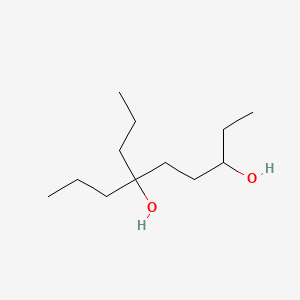

4-Propyl-4,7-nonanediol

Description

No information about 4-Propyl-4,7-nonanediol (structure, synthesis, or applications) is present in the provided evidence. This lack of data precludes a detailed introduction.

Properties

IUPAC Name |

6-propylnonane-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-7-11(13)6-3/h11,13-14H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZUNXVKFRASSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CCC(CC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following insights from the provided materials highlight the scope of chemical compounds discussed:

(a) Relevant Compounds in Evidence

- 4-Propyl-4,5-dihydro-1H-pyrazole (pdp): Mentioned in –7 as a ligand in polyoxometalate (POM) complexes for sensor applications.

(b) General Insights on Diols and Functional Groups

For example:

- Ethylene glycol derivatives and polyols are often used to enhance hydrophilicity and stability in electrochemical sensors .

- Diol-functionalized ligands (e.g., ethylenediamine derivatives) are critical for coordinating metal ions in POM complexes .

Recommendations for Further Research

To address the lack of information, the following steps are recommended:

Consult Chemical Databases : Platforms like SciFinder, Reaxys, or PubChem may provide structural, synthetic, and comparative data.

Explore Polymer Chemistry Literature: Diols like 4-Propyl-4,7-nonanediol are often used as monomers or crosslinkers in polyurethane/polyester synthesis.

Comparative Physicochemical Analysis: Compare properties (e.g., boiling point, solubility, reactivity) with analogs like 1,9-Nonanediol or 2,5-Dimethyl-2,5-hexanediol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.